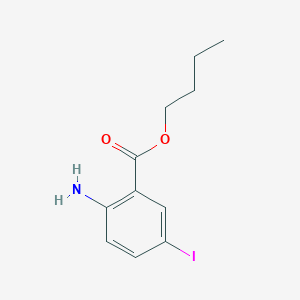

Butyl 2-amino-5-iodobenzoate

CAS No.: 1131605-38-3

Cat. No.: VC8173236

Molecular Formula: C11H14INO2

Molecular Weight: 319.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131605-38-3 |

|---|---|

| Molecular Formula | C11H14INO2 |

| Molecular Weight | 319.14 g/mol |

| IUPAC Name | butyl 2-amino-5-iodobenzoate |

| Standard InChI | InChI=1S/C11H14INO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3 |

| Standard InChI Key | TZPQYLVXOWYKBF-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1=C(C=CC(=C1)I)N |

| Canonical SMILES | CCCCOC(=O)C1=C(C=CC(=C1)I)N |

Introduction

Structural and Molecular Characteristics

Butyl 2-amino-5-iodobenzoate belongs to the class of iodinated aromatic esters. Its molecular formula is C₁₁H₁₄INO₂, with a molecular weight of 319.14 g/mol . The compound’s structure comprises:

-

A benzene ring with an amino (-NH₂) group at position 2 and an iodine atom at position 5.

-

A butyl ester group (-OCCCC) attached to the carboxylic acid moiety at position 1.

The InChIKey (TZPQYLVXOWYKBF-UHFFFAOYSA-N) and SMILES (O=C(OCCCC)C1=CC(I)=CC=C1N) notations provide precise representations of its stereochemistry and connectivity . The tert-butyl variant (CAS 668261-27-6) shares the same molecular formula but features a branched tert-butyl ester, altering its solubility and steric properties .

Table 1: Key Structural and Physicochemical Properties

Synthesis and Reaction Pathways

The synthesis of butyl 2-amino-5-iodobenzoate typically involves multi-step organic reactions. While direct methods are sparingly documented, analogous compounds like methyl 2-amino-5-iodobenzoate are synthesized via oxidative ring-opening of 3-aminoindazoles using reagents such as N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in alcoholic solvents . For the butyl ester, esterification of 2-amino-5-iodobenzoic acid with butanol under acidic or enzymatic conditions is a plausible route .

Key Reaction Steps:

-

Iodination: Electrophilic iodination of 2-aminobenzoic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

-

Esterification: Reaction of the iodinated acid with butanol via Fischer esterification (H₂SO₄ catalyst) or Steglich esterification (DCC/DMAP) .

Example Protocol (Adapted from ):

-

Combine 2-amino-5-iodobenzoic acid (1.0 eq), butanol (excess), and p-toluenesulfonic acid (0.1 eq) in toluene.

-

Reflux at 110°C for 12 hours under Dean-Stark conditions to remove water.

-

Purify via column chromatography (petroleum ether:ethyl acetate = 10:1).

Physicochemical and Spectral Properties

The compound’s hydrophobicity, conferred by the butyl group, limits aqueous solubility but enhances lipid membrane permeability, making it suitable for drug delivery studies . Spectroscopic data include:

Applications in Pharmaceutical and Organic Chemistry

Medicinal Chemistry

The iodine atom facilitates radiolabeling for imaging studies, while the amino group enables derivatization into amides or ureas for bioactivity optimization . The compound serves as a precursor for:

-

Anticancer agents: Iodinated aromatics exhibit cytotoxicity via DNA intercalation.

-

Antibiotics: Structural analogs target bacterial enzymes (e.g., gyrase inhibitors) .

Organic Synthesis

-

Cross-Coupling Reactions: The iodine atom participates in Ullmann, Suzuki-Miyaura, and Sonogashira couplings to generate biaryl or alkynyl products .

-

Heterocycle Formation: Cyclization with thioureas or amidines yields quinazolinones or benzimidazoles .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315-H319 | Avoid skin/eye contact (P264) |

| H335 | Use respiratory protection |

Comparative Analysis with Tert-Butyl Variant

The tert-butyl analog (CAS 668261-27-6) exhibits distinct properties due to steric hindrance from the branched ester:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume